6-Nitro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
Scientific Research Applications
Drug Design and Medicinal Chemistry
The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . The 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives have been reported as potential inhibitors of MPS1 .
Anticancer Therapy
Drugs containing a pyrrolopyridine scaffold such as Vemurafenib or Pexidartinib are used in anticancer therapy . Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
Antitumor Activities
A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
Metal-Catalyzed Cross-Coupling Reactions
Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
Biochemical and Biophysical Properties
Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
6-Nitro-1H-pyrrolo[3,2-c]pyridine interacts with its targets, the FGFRs, resulting in significant changes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This leads to the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . Furthermore, it has been found to display moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) .
properties
IUPAC Name |
6-nitro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-6-5(4-9-7)1-2-8-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYJOFWMSSDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646633 | |
Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-77-7 | |
Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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